Benzyl 2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoate Benzyl 2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoate
Brand Name: Vulcanchem
CAS No.: 34385-44-9
VCID: VC20529082
InChI: InChI=1S/C18H26N2O5/c1-12(20-17(23)25-18(3,4)5)15(21)19-13(2)16(22)24-11-14-9-7-6-8-10-14/h6-10,12-13H,11H2,1-5H3,(H,19,21)(H,20,23)
SMILES:
Molecular Formula: C18H26N2O5
Molecular Weight: 350.4 g/mol

Benzyl 2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoate

CAS No.: 34385-44-9

Cat. No.: VC20529082

Molecular Formula: C18H26N2O5

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoate - 34385-44-9

Specification

CAS No. 34385-44-9
Molecular Formula C18H26N2O5
Molecular Weight 350.4 g/mol
IUPAC Name benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoate
Standard InChI InChI=1S/C18H26N2O5/c1-12(20-17(23)25-18(3,4)5)15(21)19-13(2)16(22)24-11-14-9-7-6-8-10-14/h6-10,12-13H,11H2,1-5H3,(H,19,21)(H,20,23)
Standard InChI Key VXUVNSBXLFFECZ-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central propanoate backbone modified with two critical protective groups: a tert-butoxycarbonyl (Boc) group and a benzyl ester. The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) protects the amine functionality, while the benzyl ester (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}) shields the carboxylic acid group. Key structural attributes include:

  • Amide linkage: Connects the two propanoylamino moieties, enhancing stability against premature hydrolysis.

  • Stereochemical configuration: The chiral centers at the α-carbons of the propanoylamino groups dictate enantioselective reactivity, critical for pharmaceutical applications .

Table 1: Structural and Physical Properties

PropertyValueSource
CAS Number34385-44-9
Molecular FormulaC18H26N2O5\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{5}
Molecular Weight350.4 g/mol
SMILESCC(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
InChIKeyVXUVNSBXLFFECZ-UHFFFAOYSA-N

Spectroscopic Characteristics

Fourier-transform infrared (FTIR) spectroscopy reveals prominent absorption bands at 1740 cm1^{-1} (ester C=O stretch), 1685 cm1^{-1} (amide I band), and 1520 cm1^{-1} (amide II band). Nuclear magnetic resonance (NMR) data (¹H and ¹³C) corroborate the presence of benzyl aromatic protons (δ 7.35–7.25 ppm) and tert-butyl groups (δ 1.45 ppm) .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves sequential protection of amine and carboxylic acid groups:

  • Boc Protection: Reaction of 2-aminopropanoic acid with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in tetrahydrofuran (THF) at 0–5°C yields the Boc-protected amine .

  • Benzyl Esterification: The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and coupled with benzyl alcohol in dichloromethane (DCM).

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield
Boc Protection(Boc)2O\text{(Boc)}_2\text{O}, THF, 0°C85%
EsterificationDCC, Benzyl alcohol, DCM78%

Hydrolysis and Deprotection

Controlled hydrolysis under acidic (e.g., HCl in dioxane) or basic (e.g., NaOH in methanol) conditions removes the Boc and benzyl groups, respectively. The benzyl ester demonstrates stability toward nucleophiles but is cleaved via hydrogenolysis using palladium on carbon (Pd/C).

Applications in Organic Synthesis

Peptide Synthesis

The compound serves as a bifunctional building block in solid-phase peptide synthesis (SPPS). The Boc group withstands repetitive acidic deprotection cycles (e.g., trifluoroacetic acid), while the benzyl ester resists basic conditions during coupling steps.

Pharmaceutical Intermediates

Its structural motifs are found in protease inhibitors and kinase antagonists. For example, analogs of this compound have been used in the synthesis of HIV-1 protease inhibitors, where the Boc group ensures regioselective amide bond formation .

Comparative Analysis with Related Compounds

Table 3: Structural Comparison of Boc-Protected Derivatives

CompoundCAS NumberMolecular FormulaKey Differences
Boc-L-Alanine benzyl ester51814-54-1C15H21NO4\text{C}_{15}\text{H}_{21}\text{NO}_4Lacks propanoylamino linkage
Boc-L-Tyrosine benzyl ester19391-35-6C21H25NO5\text{C}_{21}\text{H}_{25}\text{NO}_5Tyrosine side chain

The additional propanoylamino group in Benzyl 2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoate enhances its rigidity, making it preferable for synthesizing conformationally constrained peptides .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator